molecular formula C19H20BrNO3 B3995169 ethyl 4-[(5-bromo-2,3,4-trimethylbenzoyl)amino]benzoate

ethyl 4-[(5-bromo-2,3,4-trimethylbenzoyl)amino]benzoate

Cat. No.: B3995169
M. Wt: 390.3 g/mol
InChI Key: KNBGOXHEJQYWAO-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-bromo-2,3,4-trimethylbenzoyl)amino]benzoate is an organic compound with a complex structure that includes a brominated aromatic ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(5-bromo-2,3,4-trimethylbenzoyl)amino]benzoate typically involves multiple steps, including bromination, esterification, and amide formation. One common synthetic route starts with the bromination of 2,3,4-trimethylbenzoic acid, followed by the formation of the corresponding acid chloride. This intermediate is then reacted with ethyl 4-aminobenzoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-bromo-2,3,4-trimethylbenzoyl)amino]benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The aromatic rings can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield 4-[(5-bromo-2,3,4-trimethylbenzoyl)amino]benzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-[(5-bromo-2,3,4-trimethylbenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(5-bromo-2,3,4-trimethylbenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and ester group can participate in various binding interactions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromobenzoate: Similar structure but lacks the trimethylbenzoyl group.

    4-[(5-bromo-2,3,4-trimethylbenzoyl)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Ethyl 4-aminobenzoate: Similar structure but lacks the brominated aromatic ring.

Uniqueness

Ethyl 4-[(5-bromo-2,3,4-trimethylbenzoyl)amino]benzoate is unique due to the presence of both a brominated aromatic ring and an ester functional group, which confer distinct chemical properties and potential applications. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[(5-bromo-2,3,4-trimethylbenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO3/c1-5-24-19(23)14-6-8-15(9-7-14)21-18(22)16-10-17(20)13(4)11(2)12(16)3/h6-10H,5H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBGOXHEJQYWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2C)C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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